molecular formula C14H13N3O B7558058 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile

4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile

Cat. No. B7558058
M. Wt: 239.27 g/mol
InChI Key: LPKWIUPRIKYVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile is a chemical compound that is widely used in scientific research due to its unique properties. It is a small molecule inhibitor that has been shown to have a significant impact on various biological processes.

Mechanism of Action

The mechanism of action of 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the JAK/STAT pathway. It has also been shown to inhibit the activity of various enzymes such as tyrosine kinases and histone deacetylases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile depend on the specific biological process being studied. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile in lab experiments is its specificity. It has been shown to selectively inhibit certain signaling pathways and enzymes without affecting others. This allows for more precise studies of specific biological processes. One of the limitations of using 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are many potential future directions for research on 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile. One direction is the study of its potential use in combination therapy with other drugs. Another direction is the study of its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile is a small molecule inhibitor that has been extensively used in scientific research. Its specificity and ability to selectively inhibit certain signaling pathways and enzymes make it a valuable tool for studying various biological processes. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile involves a multi-step process. The first step is the synthesis of 2-methoxypyridine-3-carbaldehyde by reacting 2-methoxypyridine with paraformaldehyde. The second step is the reaction of 2-methoxypyridine-3-carbaldehyde with hydroxylamine hydrochloride to form 2-methoxypyridine-3-carboxylic acid hydroxylamine. The third step is the reaction of 2-methoxypyridine-3-carboxylic acid hydroxylamine with 4-bromobenzonitrile to form 4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile.

Scientific Research Applications

4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile has been extensively used in scientific research as a small molecule inhibitor. It has been shown to have a significant impact on various biological processes such as cell proliferation, apoptosis, and angiogenesis. It has also been used in the study of cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

4-[[(2-methoxypyridin-3-yl)amino]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-14-13(3-2-8-16-14)17-10-12-6-4-11(9-15)5-7-12/h2-8,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKWIUPRIKYVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile

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